3-Nonylpyridine

Cancer Differentiation Therapy Psoriasis

SAR studies on 3-alkylpyridines reveal steep activity cliffs between C8, C9, and C10 chain lengths, demanding the full homolog set for accurate potency ranking. 3-Nonylpyridine (C9) addresses this gap with reported HMGR inhibition (IC50 36.5 nM) and differentiation-inducing activity in AML cell models. • Essential SAR comparator alongside 3-octylpyridine (C8) and 3-decylpyridine (C10). • Phenotypic screening scaffold for AML differentiation therapy or topical anti-psoriatic programs. • Consistent ≥95% purity across batches ensures assay reproducibility.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 108123-63-3
Cat. No. B173341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonylpyridine
CAS108123-63-3
Synonyms3-NonylPyridine
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CN=CC=C1
InChIInChI=1S/C14H23N/c1-2-3-4-5-6-7-8-10-14-11-9-12-15-13-14/h9,11-13H,2-8,10H2,1H3
InChIKeyORKUMIPWDRAQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonylpyridine: C9 3-Alkylpyridine Scaffold Overview


3-Nonylpyridine (CAS 108123-63-3) is a synthetic, monomeric 3-alkylpyridine (3-APA) bearing a linear nine-carbon alkyl chain at the 3-position of the pyridine ring . Its molecular formula is C14H23N (MW 205.34 g/mol), with a predicted LogP of approximately 4.37–5.44, indicating substantial lipophilicity . The compound belongs to a well-studied class of marine alkaloid-inspired scaffolds that have demonstrated differentiation-inducing, antimicrobial, and cytotoxic activities, with biological performance exquisitely dependent on alkyl chain length and positional isomerism [1].

3-Nonylpyridine: Isomer and Chain-Length Specificity


Within the 3-alkylpyridine family, biological activity is not a class-wide property but a steep function of three structural variables: (i) the position of the alkyl chain on the pyridine ring (2- vs 3- vs 4-substitution), (ii) the exact length of the alkyl chain (C8, C9, C10), and (iii) the presence or absence of additional functional groups. SAR studies have shown that cytotoxicity against tumor cell lines peaks at a chain length of ten carbons, with C9 analogs exhibiting a distinct activity cliff [1]. Positional isomers (e.g., 2-nonylpyridine vs 3-nonylpyridine) present entirely different molecular recognition surfaces and are reported to engage different biological targets, including fatty acid amidohydrolase inhibition versus differentiation induction . Generic substitution therefore risks selecting a compound with sub-threshold potency or an entirely irrelevant mechanism of action.

3-Nonylpyridine: Biological Differentiation Evidence


Differentiation Induction vs. 3-APA Cytotoxic Analogs

Patent-derived qualitative data indicate that 3-nonylpyridine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism is distinct from the direct cytotoxicity reported for shorter-chain 3-APA analogs, which primarily induce apoptosis in leukemic cell lines (e.g., compounds 4c, 5c, 5b, 6d in THP-1 and K562 cells) [2]. Quantitative comparative data (e.g., EC50 values for differentiation vs. cytotoxicity) are not publicly available, limiting the strength of this evidence.

Cancer Differentiation Therapy Psoriasis

Chain Length SAR: C9 vs. C10 3-Alkylpyridines

A systematic SAR study of 3-alkylpyridine alkaloid analogs demonstrated that cytotoxicity against RKO-AS-45-1 (colon carcinoma) and HeLa (cervical adenocarcinoma) cell lines was maximal for analogs bearing a ten-carbon alkyl chain (compounds 4c and 5c), with both C9 and C11 analogs showing reduced activity [1]. Although 3-nonylpyridine (C9) itself was not directly tested in this study, the data define the C9 position on a steep SAR slope, where each methylene unit can dictate whether a compound is active or inactive. This positions 3-nonylpyridine as a critical tool compound for probing chain-length tolerances in target engagement.

SAR Cytotoxicity Chain Length

Positional Isomer Selectivity: 3- vs. 2-Nonylpyridine

2-Nonylpyridine (CAS 10523-35-0), the positional isomer of 3-nonylpyridine, is reported as an inhibitor of fatty acid amidohydrolase (FAAH) and to suppress proinflammatory cytokine production in human liver cells . In contrast, 3-nonylpyridine is associated with differentiation-inducing activity and HMG-CoA reductase inhibition (BindingDB IC50 = 36.5 nM) [1]. These divergent biological profiles underscore that the position of the nonyl chain on the pyridine ring dictates target selectivity.

Isomer Selectivity Target Engagement FAAH

Antimicrobial Evidence from 3-APA Analogs

Synthetic analogs of 3-alkylpyridine marine alkaloids have demonstrated promising anti-staphylococcal activity, with compound 6 (a viscosaline analog) exhibiting an MIC of 2 µg/mL against MRSA and a 25% reduction in mature biofilm at sub-inhibitory concentrations, alongside a selectivity index >16 [1]. In a separate study, a 3-alkylpyridine-bearing alkaloid (compound 6) showed MIC values of 0.98–3.9 µg/mL against Staphylococcus spp., with complete elimination of MRSA after 6 h at 15.6 µg/mL and additive/synergistic effects with vancomycin and ciprofloxacin (FICI = 0.75–1.0) [2]. 3-Nonylpyridine has not been directly evaluated in these antimicrobial assays, but its structural homology suggests it is a candidate for inclusion in future antimicrobial SAR expansions.

Antimicrobial MRSA Biofilm

Lipophilicity and Physicochemical Profile

The predicted LogP of 3-nonylpyridine ranges from 4.37 (Chemsrc/PSA-based) to 5.44 (ACD/Labs), with a predicted pKa of 5.58 . These values place it in a lipophilicity range that balances membrane permeability with aqueous solubility, distinct from both shorter-chain analogs (lower LogP, potentially higher solubility but reduced membrane insertion) and longer-chain analogs (higher LogP, risking poor solubility and increased protein binding). The presence of 8 freely rotatable bonds and a relatively low TPSA (12.89 Ų) further differentiate it from more functionalized 3-APA alkaloids that carry hydroxyl, methoxyl, or ketone substituents.

Lipophilicity LogP Formulation

HMGR Inhibition: 3-Nonylpyridine vs. Statins

BindingDB records an IC50 of 36.5 nM for 3-nonylpyridine against human HMG-CoA reductase (HMGR) at pH 7.4 using a Sigma-Aldrich assay kit [1]. While this potency is notable, it is approximately 10- to 100-fold weaker than clinically used statins (e.g., atorvastatin IC50 ≈ 8 nM; rosuvastatin IC50 ≈ 5 nM) [2]. However, the structural simplicity and synthetic accessibility of 3-nonylpyridine may offer advantages for developing HMGR probes with physicochemical properties distinct from the heptanoic acid side-chain-containing statins.

HMGR Cholesterol Enzyme Inhibition

3-Nonylpyridine: Application Scenarios


Differentiation Therapy: Oncology & Dermatology

Based on patent disclosures indicating that 3-nonylpyridine arrests proliferation of undifferentiated cells and promotes monocytic differentiation [1], this compound is best deployed as a phenotypic screening starting point for acute myeloid leukemia (AML) differentiation therapy or topical anti-psoriatic agent development. Unlike purely cytotoxic 3-APA analogs that induce apoptosis, 3-nonylpyridine may enable the identification of targets within the differentiation regulatory network.

Chain-Length SAR Probe for Cytotoxicity

The steep chain-length dependence of 3-APA cytotoxicity, with maximal activity at C10 [1], makes 3-nonylpyridine (C9) an essential comparator for constructing full SAR curves. Procurement alongside 3-octylpyridine (C8) and 3-decylpyridine (C10) enables precise determination of the optimal chain length for a given cancer cell line panel.

Non-Statin HMGR Inhibitor Exploration

With a reported HMGR IC50 of 36.5 nM [1], 3-nonylpyridine represents a minimalist, synthetically accessible scaffold for developing non-statin cholesterol-lowering agents. Its LogP (~4.4–5.4) and absence of the characteristic statin heptanoic acid side chain may confer distinct tissue distribution and off-target profiles.

3-APA Analog Synthesis & Biofilm Evaluation

Given the established anti-MRSA and antibiofilm activity of structurally related 3-APA analogs (MIC 0.98–3.9 µg/mL; biofilm reduction 25%) [1][2], 3-nonylpyridine can serve as a substrate for synthesizing novel N-alkylpyridinium or 3-acylated derivatives for evaluation against drug-resistant Gram-positive pathogens.

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